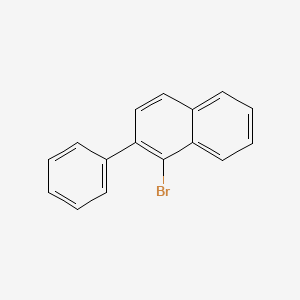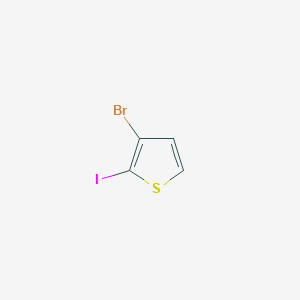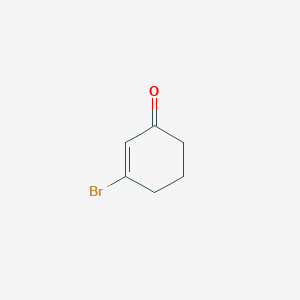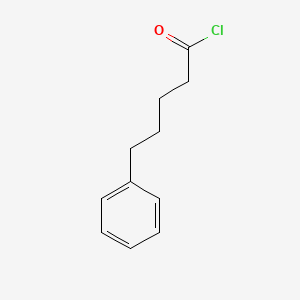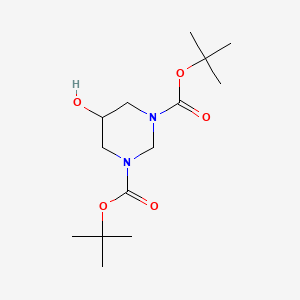
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate, is a derivative of dihydropyrimidine with tert-butyl and hydroxy functional groups. While the specific compound is not directly mentioned in the provided papers, several related compounds with tert-butyl groups and dihydropyrimidine structures are discussed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate . The introduction of tert-butyl groups is a common strategy to increase the steric bulk and influence the physical properties of the compound, such as solubility and dielectric constant . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves condensation reactions under basic conditions .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups can be characterized by spectroscopic methods such as NMR, LCMS, and IR, as well as by X-ray diffraction studies . The presence of tert-butyl groups can influence the crystal packing and intermolecular interactions, leading to variations in the molecular conformation and the overall three-dimensional architecture of the compound .
Chemical Reactions Analysis
Tert-butyl groups are known to be bulky and can influence the reactivity of the molecule. For instance, the presence of tert-butyl groups in polyimides results in a decrease in intermolecular force and packing ability, affecting the chemical reactivity of the polymers . The tert-butyl group can also affect the metabolism of compounds, as seen in the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene, where it influences the formation of metabolites and their excretion .
Physical and Chemical Properties Analysis
The introduction of tert-butyl groups into compounds typically results in increased organosolubility and a decrease in dielectric constant . These groups also affect the glass transition temperature and moisture absorption of polymers . The physical properties such as solubility, melting point, and boiling point can be significantly altered by the presence of tert-butyl groups, as well as by the specific structure of the dihydropyrimidine ring.
Applications De Recherche Scientifique
Anti-Inflammatory Potential
A study synthesized a di-tert-butylphenol compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218), to evaluate its anti-nociceptive and anti-inflammatory activities. The compound showed significant reduction in nociception and inflammation in various models, potentially positioning LQFM218 as a promising anti-inflammatory drug (Almeida et al., 2020).
Organic Synthesis
A one-pot synthesis method for 2-amino-4H-pyrans, including di-tert-butyl derivatives, was reported. These compounds have diverse applications, including their use as anti-cancer, antihypertensive agents, and coronary dilating agents (Zonouzi et al., 2006).
Chemical Characterization
The synthesis and characterization of di-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives were detailed in a study. These compounds exhibit interesting intramolecular hydrogen bonding, contributing to their potential in various chemical applications (Çolak et al., 2021).
Polymerization Behavior
Research on the polymerization behavior of di-tert-butyl derivatives, focusing on monomeric antioxidants, provides insights into their reactivity and potential applications in material science (Munteanu et al., 1985).
Propriétés
IUPAC Name |
ditert-butyl 5-hydroxy-1,3-diazinane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(17)8-16(9-15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMWHTXGFGFRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

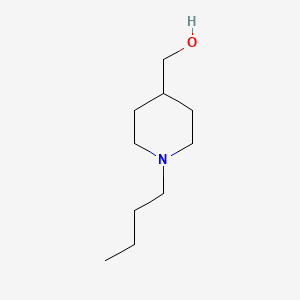
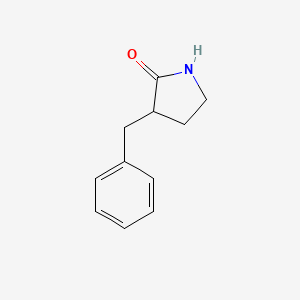
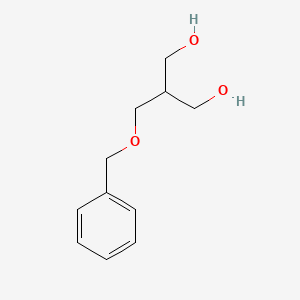
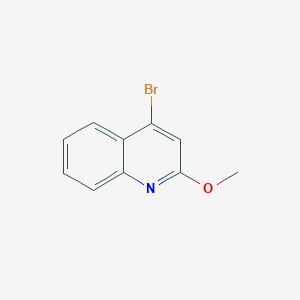
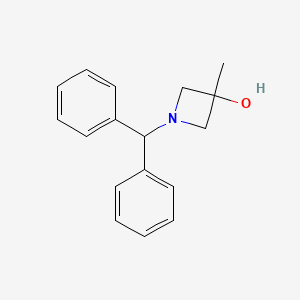
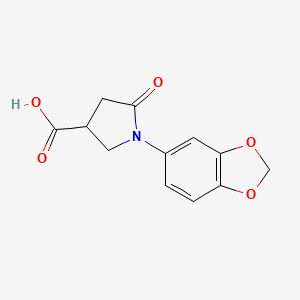
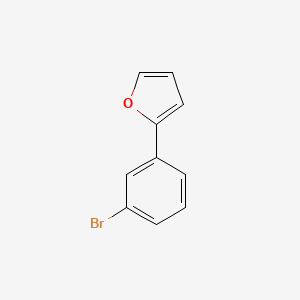
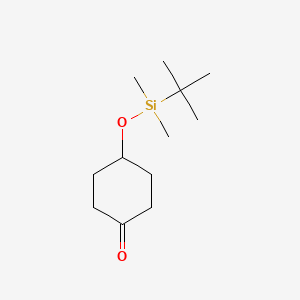
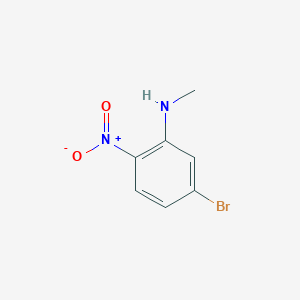
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
